
1-Quinolin-2-ylpiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Quinolin-2-ylpiperidin-3-ol is a heterocyclic compound that combines the structural features of quinoline and piperidine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry. The presence of both quinoline and piperidine moieties in its structure makes it a versatile scaffold for the development of new drugs and chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, which uses isatin and a ketone under basic conditions .
Industrial Production Methods: Industrial production of 1-Quinolin-2-ylpiperidin-3-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Quinolin-2-ylpiperidin-3-ol undergoes various chemical reactions, including:
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, with reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, nitro groups, acid catalysts.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
1-Quinolin-2-ylpiperidin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Quinolin-2-ylpiperidin-3-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Quinolin-2-ylpiperidin-3-ol can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-quinolin-2-ylpiperidin-3-ol |
InChI |
InChI=1S/C14H16N2O/c17-12-5-3-9-16(10-12)14-8-7-11-4-1-2-6-13(11)15-14/h1-2,4,6-8,12,17H,3,5,9-10H2 |
InChI Key |
RGALWXNFYHORMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


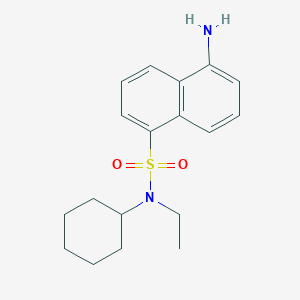
![1-(6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13883519.png)
![N-(2-{2-[(trimethylsilyl)ethynyl]phenyl}ethyl)acetamide](/img/structure/B13883534.png)
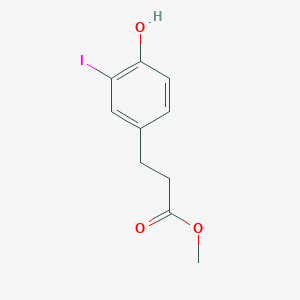
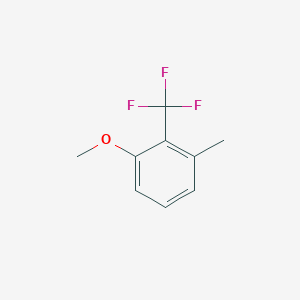
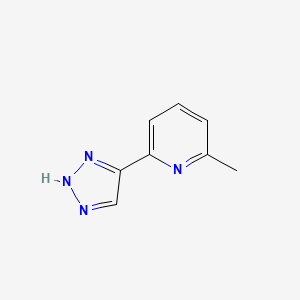

![6-Cyclohexyl-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13883554.png)
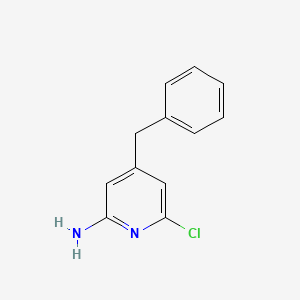
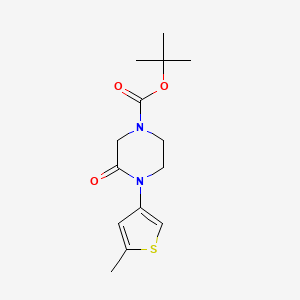
![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)
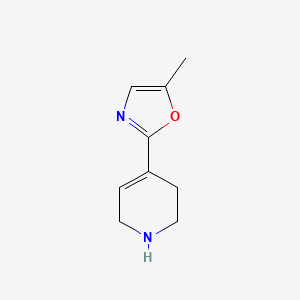
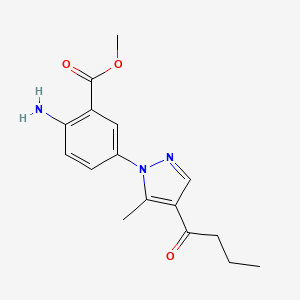
![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)
